N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide
Description
N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide is an amide derivative featuring a tetrahydrofuran (oxolan) ring substituted with a hydroxyl group at position 3 and a 2-methylpropanamide (isobutyramide) moiety at position 4. The hydroxyoxolan group imparts polarity, while the branched alkyl chain in the amide contributes to steric effects.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N-(4-hydroxyoxolan-3-yl)-2-methylpropanamide |
InChI |
InChI=1S/C8H15NO3/c1-5(2)8(11)9-6-3-12-4-7(6)10/h5-7,10H,3-4H2,1-2H3,(H,9,11) |
InChI Key |
ZZEMWAOJNGCRLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1COCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide typically involves the following steps:
Formation of the Hydroxyoxolane Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic or basic conditions.
Amidation Reaction: The hydroxyoxolane intermediate is then reacted with 2-methylpropanoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).
Reduction: The amide group can be reduced to an amine using reducing agents such as LiAlH₄ (lithium aluminium hydride).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ (hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH₄ or NaBH₄ (sodium borohydride) in anhydrous solvents.
Substitution: Nucleophiles like halides, thiols, or amines in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, such as those involved in inflammation or microbial growth, through its interaction with molecular targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are structurally relevant for comparison:
Compound 2 (R-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide)
- Structure : Contains a methoxyphenyl group and a phenylpropan-2-ylamine-linked propanamide.
- Key Differences :
3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)-propanamide
- Structure : Features a ferrocenylmethoxy group, nitro, and trifluoromethylphenyl substituents.
- Nitro and trifluoromethyl groups further elevate logP, contrasting with the target compound’s polar hydroxyoxolan .
3-[4-(Oxolan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide
- Structure : Combines a triazole ring with oxolan and sulfanyl groups.
- Key Differences :
N-(2-Methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide
- Structure: Includes a quinazolinone ring and methoxyphenyl group.
- Methoxyphenyl enhances lipophilicity compared to the hydroxyoxolan’s polarity .
Physicochemical Properties
The target compound’s logP is estimated using methods from , which accounts for proximity effects, hydrogen bonding, and branching:
- Hydroxyoxolan : Adds polarity (−1 logP).
- Branched 2-methylpropanamide : Reduces logP (−2).
- Hydrogen bonds (amide and hydroxyl) : +3 each.
- Total estimated logP : ~0.5, indicating moderate hydrophilicity.
Table 1: Comparative Physicochemical Data
Biological Activity
N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Properties
This compound features a hydroxylated oxolane ring and an amide functional group, which are critical for its biological interactions. The oxolane structure contributes to the compound's ability to engage with various biological targets, potentially influencing enzymatic activities and receptor binding.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for diseases such as cancer and diabetes.
- Receptor Interaction : The compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
Pharmacological Effects
Research has suggested that this compound exhibits several pharmacological effects:
- Anticancer Activity : Some studies have indicated that this compound may possess anticancer properties, potentially through the modulation of apoptotic pathways or inhibition of tumor growth.
- Antimicrobial Properties : There are indications that it may also exhibit antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound. Below are key findings from selected research:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Demonstrated inhibition of cell proliferation in cancer cell lines with IC50 values indicating significant potency. |
| Study 2 | Assess antimicrobial properties | Showed effectiveness against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values suggesting potential therapeutic applications. |
| Study 3 | Investigate enzyme interactions | Identified as a competitive inhibitor of specific metabolic enzymes, leading to altered metabolic profiles in treated cells. |
Safety and Toxicity
While the biological activities of this compound are promising, safety assessments are crucial. Toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, but further research is necessary to fully understand its long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
